molecular formula C13H17F3O B1428358 3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-ol CAS No. 1486088-93-0

3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-ol

Cat. No.: B1428358
CAS No.: 1486088-93-0
M. Wt: 246.27 g/mol
InChI Key: KKZHSSOVWLWXPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-ol is an organic compound that belongs to the class of alcohols It features a trifluoromethyl group attached to a phenyl ring, which is further connected to a butanol backbone with two methyl groups at the third carbon

Scientific Research Applications

3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-ol has several scientific research applications:

Mechanism of Action

Target of Action

It is known to act as an electrophilic cf3-transfer reagent , suggesting that its targets could be a variety of compounds including secondary and primary aryl- and alkylphospines .

Mode of Action

3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-ol interacts with its targets through a process known as trifluoromethylation . This process involves the transfer of a trifluoromethyl group (CF3) from the compound to its target. The compound acts as an electrophile, meaning it has a tendency to attract electrons and form bonds with electron-rich targets .

Biochemical Pathways

Given its role as a trifluoromethylation reagent , it can be inferred that it may influence pathways involving the targets it trifluoromethylates. The downstream effects would depend on the specific roles of these targets in cellular processes.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific targets it trifluoromethylates. The compound’s electrophilic nature suggests that it could induce changes in the electronic structure of its targets, potentially altering their function .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes. Substitution reactions can result in the formation of various substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-ol is unique due to its specific structural features, including the presence of both a trifluoromethyl group and a butanol backbone. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3,3-dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3O/c1-12(2,3)11(17)8-9-6-4-5-7-10(9)13(14,15)16/h4-7,11,17H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKZHSSOVWLWXPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CC1=CC=CC=C1C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-ol
Reactant of Route 2
Reactant of Route 2
3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-ol
Reactant of Route 3
Reactant of Route 3
3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-ol
Reactant of Route 4
Reactant of Route 4
3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-ol
Reactant of Route 5
Reactant of Route 5
3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-ol
Reactant of Route 6
Reactant of Route 6
3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.